molecular formula C13H23N2O4+ B14430400 1-Piperidinyloxy, 4-((3-carboxy-1-oxopropyl)amino)-2,2,6,6-tetramethyl- CAS No. 82048-29-1

1-Piperidinyloxy, 4-((3-carboxy-1-oxopropyl)amino)-2,2,6,6-tetramethyl-

Katalognummer: B14430400
CAS-Nummer: 82048-29-1
Molekulargewicht: 271.33 g/mol
InChI-Schlüssel: GRYREFZVYUMFCL-UHFFFAOYSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Piperidinyloxy, 4-((3-carboxy-1-oxopropyl)amino)-2,2,6,6-tetramethyl- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a piperidine ring, a carboxylic acid group, and multiple methyl groups, which contribute to its distinct chemical behavior.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidinyloxy, 4-((3-carboxy-1-oxopropyl)amino)-2,2,6,6-tetramethyl- typically involves multiple steps, including the formation of the piperidine ring and the introduction of the carboxylic acid group. Common synthetic routes may involve the use of reagents such as piperidine, acetic anhydride, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and minimize waste, making the production process more efficient and cost-effective.

Analyse Chemischer Reaktionen

Types of Reactions

1-Piperidinyloxy, 4-((3-carboxy-1-oxopropyl)amino)-2,2,6,6-tetramethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-Piperidinyloxy, 4-((3-carboxy-1-oxopropyl)amino)-2,2,6,6-tetramethyl- has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Wirkmechanismus

The mechanism of action of 1-Piperidinyloxy, 4-((3-carboxy-1-oxopropyl)amino)-2,2,6,6-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Piperidinyloxy, 4-((3-carboxy-1-oxopropyl)amino)-2,2,6,6-tetramethyl- is unique due to its specific structural features, such as the presence of multiple methyl groups and a piperidine ring

Eigenschaften

CAS-Nummer

82048-29-1

Molekularformel

C13H23N2O4+

Molekulargewicht

271.33 g/mol

IUPAC-Name

4-oxo-4-[(2,2,6,6-tetramethyl-1-oxopiperidin-1-ium-4-yl)amino]butanoic acid

InChI

InChI=1S/C13H22N2O4/c1-12(2)7-9(8-13(3,4)15(12)19)14-10(16)5-6-11(17)18/h9H,5-8H2,1-4H3,(H-,14,16,17,18)/p+1

InChI-Schlüssel

GRYREFZVYUMFCL-UHFFFAOYSA-O

Kanonische SMILES

CC1(CC(CC([N+]1=O)(C)C)NC(=O)CCC(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.